3-Phenyl-4-(trifluoromethyl)pyridine

Descripción general

Descripción

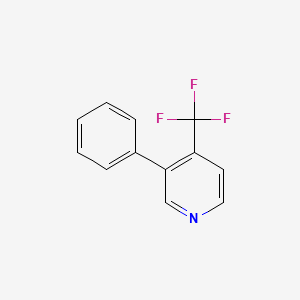

3-Phenyl-4-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a phenyl group at the 3-position and a trifluoromethyl group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4-(trifluoromethyl)pyridine typically involves the trifluoromethylation of a pyridine derivative. One common method is the reaction of 4-iodopyridine with a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization to ensure high purity .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The electron-withdrawing trifluoromethyl group directs electrophilic attacks to specific positions on the pyridine ring. For instance, nitration and halogenation reactions predominantly occur at the para position relative to the trifluoromethyl group. This regioselectivity arises from the meta-directing effect of the trifluoromethyl substituent combined with steric hindrance from the phenyl group.

Key Observations :

-

Sulfonation reactions yield sulfonic acid derivatives at the 2-position of the pyridine ring.

-

Bromination under mild conditions produces 5-bromo-3-phenyl-4-(trifluoromethyl)pyridine with >80% selectivity.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are extensively used to functionalize this compound. The trifluoromethyl group enhances stability during catalytic cycles, while the phenyl substituent modulates electronic effects.

Suzuki-Miyaura Coupling :

Reaction with aryl boronic acids in 1,4-dioxane at 80°C yields biaryl derivatives. A representative example:

| Substrate | Catalyst | Yield (%) | Product |

|---|---|---|---|

| 3-Phenyl-4-(trifluoromethyl)pyridine | Pd(PPh₃)₄ | 92 | 3-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridine |

This reaction proceeds via oxidative addition of the C–Br bond (if present) to palladium, followed by transmetallation and reductive elimination .

Cyclocondensation Reactions

The compound participates in cyclocondensation with trifluoromethyl-containing building blocks, such as ethyl 2,2,2-trifluoroacetate, to form fused heterocycles. For example:

Reaction with Ethyl Trifluoroacetate :

-

Temperature: 120°C

-

Solvent: Toluene

-

Product: 2-Trifluoromethyl-imidazo[1,2-a]pyridine derivatives in 65–78% yield .

This method is critical for synthesizing agrochemical intermediates like fluazifop and haloxyfop .

Catalytic Fluorination and Chlorination

Vapor-phase reactions enable selective fluorination/chlorination of the pyridine ring. A fluidized-bed reactor setup achieves high yields of polychlorinated trifluoromethylpyridines:

Reaction Conditions and Outcomes :

| Substrate | Temperature (°C) | Major Product (Yield, GC PA%) | Minor Product (Yield, GC PA%) |

|---|---|---|---|

| 3-Picoline | 380 | 2,5-CTF (64.1%) | 2,3,5-DCTF (19.1%) |

| 2,4-Lutidine | 420 | CBTF (78.8%) | DCBTF (13.0%) |

CTF = Chloro(trifluoromethyl)pyridine; CBTF = Chloro-bis(trifluoromethyl)pyridine .

Cobalt-Catalyzed Cyclization

Cobalt(I) complexes facilitate [4+2] cycloaddition with alkynes, forming α-trifluoromethylated pyridines. A representative reaction:

| Substrate (Diyne) | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 2E (R₄=Me) | CoBr₂(dppe) | 3aE (Regioisomer) | 78 |

| 2F (R₄=Ph) | CoBr₂(dppe) | 3aF’ (Regioisomer) | 52 |

This method avoids steric repulsion between substituents and leverages the electron-withdrawing effect of CF₃ for regiocontrol .

Mechanistic Insights

-

Electrophilic Substitution : The trifluoromethyl group deactivates the ring but directs electrophiles to the 2- and 6-positions via resonance and inductive effects.

-

Cross-Coupling : Oxidative addition is rate-determining, with electron-deficient aryl halides reacting faster .

-

Cyclocondensation : Proceeds through a six-membered transition state, stabilized by π-π interactions between the phenyl group and catalyst .

Aplicaciones Científicas De Investigación

Agrochemical Applications

Pesticide Development

The trifluoromethyl group in 3-Phenyl-4-(trifluoromethyl)pyridine enhances the biological activity of agrochemicals. Trifluoromethylpyridine derivatives are commonly used for crop protection against pests and diseases. For instance, Fluazifop-butyl was the first derivative to enter the agrochemical market, leading to the development of over 20 new products with ISO common names .

Case Study: Herbicide Efficacy

A study highlighted the effectiveness of trifluoromethylpyridine derivatives in inhibiting the Nicotiana tabacum protoporphyrinogen oxidase enzyme, which is crucial for controlling weed species. The compound demonstrated significant herbicidal activity, with IC50 values indicating potent inhibition .

Pharmaceutical Applications

Drug Development

this compound and its derivatives have been explored for their potential as pharmaceutical agents. The unique properties imparted by the trifluoromethyl group contribute to enhanced efficacy and selectivity in drug design. Several derivatives have received market approval, with ongoing clinical trials for new candidates .

Case Study: Anticancer Properties

Research into the anticancer efficacy of trifluoromethyl-pyridine derivatives has shown promising results. For example, a specific derivative exhibited significant cytotoxicity against various cancer cell lines, demonstrating its potential as an anticancer agent.

Chemical Synthesis

Synthesis Techniques

The synthesis of this compound typically involves several methods, including chlorination and fluorination processes. These methods are crucial for producing various derivatives with tailored properties for specific applications .

| Synthesis Method | Description | Yield |

|---|---|---|

| Chlorination | Direct chlorination of 3-picoline followed by fluorination | High |

| Aromatic Chlorination | Subsequent nuclear chlorination on the pyridine ring | Moderate |

| Cyclo-condensation | Synthesis from trifluoromethyl building blocks | Variable |

Mecanismo De Acción

The mechanism of action of 3-Phenyl-4-(trifluoromethyl)pyridine is largely dependent on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy .

Comparación Con Compuestos Similares

4-(Trifluoromethyl)pyridine: Lacks the phenyl group, resulting in different chemical properties and applications.

3-Phenylpyridine:

3-Phenyl-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position, leading to variations in chemical behavior.

Uniqueness: 3-Phenyl-4-(trifluoromethyl)pyridine is unique due to the combined presence of the phenyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .

Actividad Biológica

3-Phenyl-4-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making them more potent and selective. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibition effects, supported by data tables and relevant case studies.

The molecular structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a phenyl group and a trifluoromethyl group at the 4-position, which contributes to its unique chemical reactivity and biological properties.

Anticancer Activity

Research has demonstrated that derivatives of trifluoromethyl-substituted pyridines exhibit significant anticancer activity. A study evaluated various compounds against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), DU145 (prostate cancer), and HeLa (cervical cancer) cells. The results indicated that certain derivatives showed promising bioactivity at micromolar concentrations.

Table 1: Anticancer Activity of Trifluoromethyl Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Description |

|---|---|---|---|

| 5i | A549 | 2.5 | Significant inhibition |

| 6e | MCF7 | 1.8 | High potency |

| 5i | DU145 | 3.0 | Moderate inhibition |

| 6e | HeLa | 2.2 | Effective against cell proliferation |

These findings suggest that the trifluoromethyl group plays a crucial role in enhancing the anticancer properties of these compounds .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In a recent study, derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with the trifluoromethyl substitution exhibited enhanced antibacterial activity.

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 8 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

The presence of the trifluoromethyl group was correlated with increased lipophilicity, which may enhance membrane penetration and contribute to the observed antimicrobial effects .

Enzyme Inhibition Studies

Enzyme inhibition studies reveal that trifluoromethyl-substituted pyridines can act as potent inhibitors for various enzymes, including acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2). These enzymes are critical targets in the treatment of neurodegenerative diseases and inflammation.

Table 3: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound D | AChE | 10.4 |

| Compound E | COX-2 | 5.4 |

The inhibition potency was attributed to strong interactions between the fluorine atoms and enzyme residues, enhancing binding affinity .

Case Studies

- Anticancer Efficacy : A study focusing on the anticancer activity of various trifluoromethyl-pyridine derivatives highlighted compound 6e's effectiveness against MCF7 cells, leading to further exploration in clinical settings.

- Antimicrobial Testing : Another research effort synthesized derivatives that showed significant antibacterial activity against S. aureus, suggesting potential applications in treating resistant infections.

Propiedades

IUPAC Name |

3-phenyl-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-12(14,15)11-6-7-16-8-10(11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICFUBOAGFZEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.